molecular formula C13H9NO5 B8575785 p-Nitrophenoxybenzoic acid

p-Nitrophenoxybenzoic acid

Cat. No.: B8575785
M. Wt: 259.21 g/mol
InChI Key: HDUUAIBSNJZTMQ-UHFFFAOYSA-N
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Description

Historical Overview of Chemical Compound Research

The study of p-Nitrophenoxybenzoic acid is rooted in the broader history of diaryl ether synthesis. Diaryl ethers are a significant class of organic compounds, and the methods developed for their creation form the historical basis for the synthesis of molecules like this compound. vulcanchem.comsigmaaldrich.com Two classical and historically significant methods for forming the crucial carbon-oxygen-carbon (aryl-O-aryl) bond are the Ullmann condensation and nucleophilic aromatic substitution (SNA_r_). vulcanchem.comsigmaaldrich.com

The Ullmann condensation, named after its inventor Fritz Ullmann, was discovered in the early 20th century. solubilityofthings.commoutainchem.ru Traditionally, this reaction involves the copper-promoted coupling of an aryl halide with a phenol (B47542). solubilityofthings.comwikipedia.org These early reactions often required harsh conditions, such as high temperatures (frequently over 210°C), polar solvents like nitrobenzene (B124822), and stoichiometric amounts of copper metal or its salts. solubilityofthings.com An illustrative example from the literature is the synthesis of o-(m-Nitrophenoxy)-benzoic acid, an isomer of the title compound, which was prepared by heating o-chlorobenzoic acid and m-nitrophenol with sodium carbonate and a copper catalyst. lookchem.com

Nucleophilic aromatic substitution (SNA_r_) provides an alternative pathway. thermofisher.com This method relies on the reaction of a phenoxide with an aryl halide that is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, located at positions ortho or para to the halide. solubilityofthings.comthermofisher.com The nitro group in this compound's precursors makes this synthetic route particularly relevant. Over the decades, significant research has focused on improving these classical methods by developing new catalysts, ligands, and milder reaction conditions to enhance yields and applicability. sigmaaldrich.comscientificlabs.ie Modern variations, such as the Buchwald-Hartwig amination, have further expanded the toolkit for diaryl ether synthesis. vulcanchem.comsigmaaldrich.com

Academic Significance and Contemporary Research Scope

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. Their academic significance stems primarily from their use as intermediates in the synthesis of more complex, biologically active molecules and functional materials.

Furthermore, nitrophenoxybenzoic acids serve as precursors for other classes of compounds. For example, 2-(nitro-phenoxy)benzoic acid can be used to synthesize nitroxanthones through an acid-catalyzed cyclization reaction. fishersci.pt This demonstrates their utility in constructing complex heterocyclic scaffolds which are common motifs in pharmacologically active compounds. The broader family of nitrobenzoic acids are also recognized for their role as intermediates in the production of bulk chemicals and pharmaceuticals, such as folic acid. wikipedia.orgnih.gov

Structural Framework and Functional Group Analysis for Research Context

The molecular architecture of this compound consists of a benzoic acid moiety and a nitrophenol moiety linked by an ether bridge. This structure contains several key functional groups that dictate its chemical properties and reactivity: two aromatic rings, a carboxylic acid group, a nitro group, and an ether linkage.

The molecule's three-dimensional conformation is influenced by the rotation around the C-O-C bonds of the ether linkage. X-ray crystallography studies on the related isomer, 2-(4-nitrophenoxy)benzoic acid, reveal that the two aryl rings are not coplanar but are rotated away from the plane of the central ether bond. nih.gov This twisting minimizes steric hindrance. A defining feature of its crystal structure is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate via strong O-H···O hydrogen bonds. nih.gov These interactions, along with weaker C-H···O interactions involving the nitro group, create a stable three-dimensional framework. nih.gov

The reactivity and research applications of this compound are a direct consequence of its functional groups.

Functional GroupRole in Research Context
Carboxylic Acid Enables the formation of salts and esters. nih.gov It is a key site for forming hydrogen bonds, which influences crystal packing and solubility. nih.gov It also allows for the molecule to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).
Nitro Group As a strong electron-withdrawing group, it activates the attached aromatic ring for nucleophilic aromatic substitution reactions. solubilityofthings.comthermofisher.com It is also a common precursor to an amino group via chemical reduction, a crucial step in the synthesis of many pharmaceutical agents. fishersci.pt
Diaryl Ether Provides the core structural backbone of the molecule. The ether bond is generally stable but its formation is a key synthetic challenge, historically addressed by methods like the Ullmann condensation. sigmaaldrich.comsolubilityofthings.com
Aromatic Rings Serve as rigid scaffolds upon which the functional groups are presented. They can participate in π–π stacking interactions, further stabilizing the solid-state structure.

The physicochemical properties of related simple nitroaromatic acids provide context for the behavior of this compound. The properties of 4-Nitrobenzoic acid are presented below.

PropertyValue
Appearance Pale yellow crystalline solid.
Melting Point 238-242 °C. thermofisher.comsigmaaldrich.com
Molecular Formula C₇H₅NO₄. thermofisher.com
Molecular Weight 167.12 g/mol . sigmaaldrich.comsigmaaldrich.com
Solubility in Water Very slightly soluble; 0.200 g/L at 25 °C. nih.gov
Solubility in Organic Solvents Soluble in alcohol, methanol, acetone, and ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

4-nitro-2-phenoxybenzoic acid

InChI

InChI=1S/C13H9NO5/c15-13(16)11-7-6-9(14(17)18)8-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

HDUUAIBSNJZTMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for P Nitrophenoxybenzoic Acid

Classical and Modern Synthetic Routes for p-Nitrophenoxybenzoic Acid

The formation of the ether linkage in this compound is central to its synthesis, with traditional and contemporary methods focusing on creating this C-O bond efficiently.

Classical routes to this compound primarily rely on two well-established reactions: the Ullmann condensation and nucleophilic aromatic substitution.

The Ullmann condensation is a cornerstone in the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org For the synthesis of this compound, this would involve the reaction of a p-halobenzoic acid with p-nitrophenol or, conversely, a p-halonitrobenzene with p-hydroxybenzoic acid. Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently above 200°C), polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper powder or copper salts. wikipedia.org The presence of an electron-withdrawing nitro group on one of the aromatic rings can facilitate the reaction.

Nucleophilic Aromatic Substitution (SNA_r) offers an alternative pathway. fishersci.fimasterorganicchemistry.com In this method, a nucleophile displaces a leaving group on an aromatic ring. For this compound synthesis, the phenoxide of p-hydroxybenzoic acid can act as a nucleophile, attacking an activated aryl halide such as p-nitrofluorobenzene. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups, like the nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This is because the electron-withdrawing group stabilizes the negatively charged intermediate, known as the Meisenheimer complex. libretexts.org The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent. fishersci.fi

A general representation of these classical routes is depicted below:

Ullmann Condensation:

p-Nitrophenol + p-Halobenzoic acid --- (Cu catalyst, Base, High T) ---> this compound

Nucleophilic Aromatic Substitution:

p-Hydroxybenzoic acid + p-Nitrohalobenzene --- (Base, Solvent) ---> this compound

Modern synthetic chemistry has seen significant advancements in catalytic systems, leading to milder and more efficient preparations of diaryl ethers like this compound.

Copper-Catalyzed Innovations: The limitations of the classical Ullmann reaction, such as high temperatures and the need for stoichiometric copper, have been addressed by the development of new copper-based catalytic systems. tandfonline.com The use of soluble copper(I) salts, often in combination with ligands, has enabled these reactions to proceed under much milder conditions. tandfonline.comresearchgate.netumass.edu Ligands such as salicylaldimines, amino acids, and phosphines have been shown to facilitate the copper-catalyzed cross-coupling of aryl halides and phenols, leading to higher yields and broader substrate scope. rhhz.net For instance, the use of a bromo(triphenylphosphine)copper(I) complex has been effective for the synthesis of diaryl ethers from electron-rich aryl bromides and phenols. tandfonline.comresearchgate.netumass.edu Heterogeneous catalysts, like copper/aluminum hydrotalcite, have also been developed, offering the advantage of easy separation and recyclability. thieme-connect.com

Palladium-Catalyzed Synthesis: While copper catalysis has a long history in diaryl ether synthesis, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. rhhz.net These protocols often exhibit high efficiency and functional group tolerance. However, the cost and potential toxicity of palladium can be a drawback for large-scale industrial applications. rhhz.net

The table below summarizes some of the innovative catalytic approaches:

Catalyst SystemReactantsConditionsAdvantages
Cu(I)/Salicylaldimine LigandAryl halide, PhenolMild temperature, Base (K₃PO₄), DioxaneGood yields, Mild conditions rhhz.net
Cu(PPh₃)₃BrAryl bromide, Phenol70°C, Base (Cs₂CO₃), NMPAir-stable catalyst, Milder conditions tandfonline.comresearchgate.netumass.edu
Cu/Al-HydrotalciteAryl iodide, PhenolLigand-free, Additive-freeRecyclable catalyst thieme-connect.com
Pd(0)/LigandAryl halide, PhenolVariousHigh efficiency, Broad scope rhhz.net

To further improve reaction efficiency, modern techniques such as microwave irradiation have been applied to the synthesis of this compound and related diaryl ethers.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times compared to conventional heating methods. wiley.comresearchgate.netmorressier.com In the context of the Ullmann condensation, microwave irradiation has been used to synthesize a variety of diaryl ethers in good to excellent yields within minutes, as opposed to hours. wiley.commdpi.com For example, the copper-catalyzed coupling of phenols and aryl halides in solvents like DMF or NMP can be achieved at 150°C in just 20 minutes under microwave conditions. wiley.com This rapid heating can also be beneficial in solvent-free reaction conditions. researchgate.net

Solvent-Free Synthesis: The development of solvent-free or "dry media" reactions aligns with the principles of green chemistry by reducing the use of hazardous organic solvents. researchgate.netacademie-sciences.fr These reactions can be facilitated by grinding the reactants together, sometimes with a solid support or catalyst, or by using techniques like screw reactors for continuous flow processes. rsc.org For diaryl ether synthesis, solvent-free conditions can be achieved, particularly with the aid of microwave irradiation. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. tandfonline.comacs.org Key strategies include the use of greener solvents, catalysts, and energy sources.

Use of Ionic Liquids: Ionic liquids (ILs) have emerged as promising "green" solvents due to their low volatility, thermal stability, and potential for recyclability. tandfonline.commdpi.com The Ullmann condensation for the synthesis of diaryl ethers has been successfully performed in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br). tandfonline.commdpi.com These reactions can be further enhanced by combining the use of ionic liquids with microwave irradiation, leading to higher yields and significantly shorter reaction times. tandfonline.com

Catalyst and Solvent Recyclability: A major focus of green synthesis is the ability to recover and reuse both the catalyst and the solvent. thieme-connect.com Heterogeneous catalysts, such as copper supported on hydrotalcite, can be easily filtered from the reaction mixture and reused in multiple cycles without a significant loss of activity. thieme-connect.com Similarly, the use of ionic liquids as the reaction medium allows for the potential recovery and reuse of the solvent, further improving the sustainability of the process. tandfonline.com

The table below highlights some green synthetic approaches:

Green ApproachMethodologyAdvantages
Ionic Liquid SolventUllmann reaction in [BMIM]BrRecyclable solvent, Reduced volatility tandfonline.commdpi.com
Heterogeneous CatalysisCu/Al-Hydrotalcite catalystEasy catalyst separation and reuse thieme-connect.com
Microwave-Assisted SynthesisRapid heating of reactantsReduced reaction times, Lower energy consumption wiley.com
Solvent-Free ConditionsGrinding or continuous flow reactorsElimination of hazardous solvents researchgate.netrsc.org

Retrosynthetic Analysis and Disconnection Strategies for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. amazonaws.comstudysmarter.co.uk For this compound, the key disconnection is the C-O bond of the diaryl ether. nih.govjournalspress.com

The primary retrosynthetic disconnection for this compound is the ether linkage, which can be broken in two ways, leading to two potential synthetic routes based on either the Ullmann condensation or nucleophilic aromatic substitution.

Disconnection 1: This disconnection breaks the bond between the phenoxy oxygen and the benzoic acid ring. This leads to p-nitrophenol and a p-halobenzoic acid as synthons. The synthetic equivalents would be p-nitrophenol and a suitable p-halobenzoic acid (e.g., p-fluorobenzoic acid or p-bromobenzoic acid). This corresponds to a synthesis via either Ullmann coupling or SNA_r where the benzoic acid moiety is the electrophile.

Disconnection 2: This disconnection breaks the bond between the oxygen and the nitrophenyl ring. This leads to p-hydroxybenzoic acid and a p-halonitrobenzene as synthons. The synthetic equivalents would be p-hydroxybenzoic acid and a suitable p-halonitrobenzene (e.g., p-fluoronitrobenzene or p-chloronitrobenzene). This also corresponds to synthesis via Ullmann coupling or SNA_r, but with the nitrophenyl moiety as the electrophile. Given that the nitro group is strongly electron-withdrawing, it activates the ring towards nucleophilic attack, making this a very common and effective strategy. masterorganicchemistry.com

A visual representation of the retrosynthetic analysis is shown below:

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Further disconnections of the starting materials can be considered. For example, p-nitrobenzoic acid can be synthesized from p-nitrotoluene by oxidation, and p-aminobenzoic acid can be obtained from p-nitrobenzoic acid by reduction. youtube.comleah4sci.com

Protecting Group Strategies in this compound Synthesis

In the synthesis of complex organic molecules, protecting groups are often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. niperraebareli.edu.inmdpi.com In the synthesis of this compound, both the carboxylic acid and the phenol functionalities may require protection depending on the chosen synthetic route and the reagents used.

Protection of the Carboxylic Acid Group: The carboxylic acid group is acidic and can interfere with reactions that are sensitive to acids or involve strong bases. oup.com For example, in an Ullmann condensation where a strong base is used to generate the phenoxide, the carboxylic acid would also be deprotonated. To avoid this, the carboxylic acid can be protected, most commonly as an ester (e.g., a methyl or ethyl ester). libretexts.org These ester protecting groups can be readily removed by hydrolysis under acidic or basic conditions at the end of the synthesis. libretexts.org

Protection of the Phenol Group: The hydroxyl group of a phenol is also acidic and can react with bases. oup.com Additionally, the -OH group is a strong activating group for electrophilic aromatic substitution, which might lead to unwanted side reactions on the phenolic ring. oup.com If reactions are to be performed on other parts of the molecule that are incompatible with a free phenol, it can be protected as an ether (e.g., a methyl or benzyl (B1604629) ether) or a silyl (B83357) ether. oup.comlibretexts.org The choice of protecting group depends on the stability required during the synthetic sequence and the conditions needed for its removal. For instance, a benzyl ether can be removed by hydrogenolysis, while a silyl ether can be cleaved with a fluoride (B91410) source. libretexts.org

The following table lists some potential protecting groups for the functional groups in the precursors to this compound:

Functional GroupProtecting GroupProtection ConditionsDeprotection Conditions
Carboxylic AcidMethyl EsterCH₃OH, H⁺ catalystH⁺ or OH⁻ hydrolysis libretexts.org
Carboxylic AcidBenzyl EsterBenzyl alcohol, H⁺ catalystHydrogenolysis (H₂, Pd/C) libretexts.org
PhenolMethyl EtherDimethyl sulfate, BaseHBr or BBr₃
PhenolBenzyl Ether (Bn)Benzyl bromide, BaseHydrogenolysis (H₂, Pd/C) oup.com
Phenoltert-Butyldimethylsilyl (TBDMS) EtherTBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)

Optimization of Synthetic Yields and Purity

The efficient synthesis of this compound with high yield and purity is critical for its application in further chemical syntheses. Optimization strategies primarily focus on the two main synthetic pathways: Nucleophilic Aromatic Substitution (SNAE) and the Ullmann condensation. Key factors influencing the outcome include the choice of starting materials, reaction conditions such as temperature and solvent, and the type of catalyst and base used. Post-synthesis purification techniques are also essential for achieving high-purity final products.

Strategic Approaches to Synthesis

Nucleophilic Aromatic Substitution (SNAE): This is a prevalent method for forming the diaryl ether bond in this compound. The reaction typically involves the coupling of a salt of 4-hydroxybenzoic acid with an activated aryl halide. The reactivity of the aryl halide is significantly enhanced by the presence of a strong electron-withdrawing group, such as a nitro group (—NO₂), at the para position to the leaving group. google.comnih.govnih.govsit.edu.cn This activation facilitates the attack by the nucleophile (the phenoxide of 4-hydroxybenzoic acid).

The choice of the leaving group on the nitrobenzene (B124822) reactant is a critical parameter for optimization. The rate of reaction generally follows the order F > Cl > Br > I, meaning that 1-fluoro-4-nitrobenzene (B44160) is the most reactive substrate for this transformation, often allowing for milder reaction conditions. sit.edu.cn

Ullmann Condensation: This classical method involves the copper-catalyzed reaction between an aryl halide and a phenol. For the synthesis of this compound, this would typically involve reacting the potassium salt of 4-hydroxybenzoic acid with 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene. Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 150°C) and stoichiometric amounts of copper powder. tib.eunahrainuniv.edu.iq Modern modifications of the Ullmann reaction offer significant improvements, employing soluble copper(I) salts (e.g., CuI) with ligands, or palladium catalysts, which can lead to higher yields under more moderate conditions. tib.euresearchgate.net The presence of an electron-withdrawing group on the aryl halide, as is the case with the nitro group, generally accelerates the coupling reaction. sciencemadness.org

Optimization of Reaction Parameters

Achieving optimal yields and purity requires careful tuning of several reaction parameters. The choice of solvent, base, temperature, and reaction time are all interdependent and crucial.

Solvent: High-boiling, polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively dissolve the reacting salts and facilitate the substitution or coupling reactions. tib.euvulcanchem.com

Base: A suitable base is required to deprotonate the 4-hydroxybenzoic acid, forming the reactive phenoxide nucleophile. Common choices include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). nahrainuniv.edu.iqvulcanchem.com The stoichiometry and strength of the base can impact reaction rate and side-product formation.

Catalyst: In Ullmann-type reactions, the choice and amount of the copper catalyst are paramount. While traditional copper powder is effective, modern systems using copper(I) iodide (CuI) often provide better results. tib.eupolyu.edu.hk The addition of ligands such as phenanthroline or N,N-dimethylglycine can further enhance catalyst activity and improve yields. tib.eusciencemadness.org

Temperature and Time: These parameters must be optimized to ensure the reaction proceeds to completion without causing degradation of the reactants or products. SNAE reactions with highly activated substrates like 1-fluoro-4-nitrobenzene can often be run at lower temperatures (e.g., 80–100°C). vulcanchem.com In contrast, Ullmann condensations, particularly with less reactive chloro- or bromo-derivatives, typically demand higher temperatures (120–200°C) and longer reaction times to achieve good conversion. tib.euvulcanchem.com

The following table summarizes representative conditions for the synthesis of nitrophenoxybenzoic acids, illustrating the impact of different methodologies on reaction outcomes.

Table 1: Comparison of Synthetic Methodologies for Nitrophenoxybenzoic Acid Derivatives. Note: Data for the meta- and other isomers are used as representative examples of the synthetic strategies.

Purification Strategies

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and side products.

Recrystallization: This is a standard and effective method for purifying solid organic compounds. The selection of an appropriate solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. iucr.orgmdpi.com For compounds similar to this compound, such as other substituted benzoic acids, ethanol (B145695) or mixtures of ethanol and water have been used effectively, with typical recoveries exceeding 70%. rsc.org The process involves dissolving the crude product in a minimum amount of hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly to induce the formation of pure crystals. iucr.org

Chromatography: For achieving very high purity or for separating mixtures that are difficult to resolve by recrystallization, column chromatography is the preferred method. rsc.org Silica gel is a common stationary phase for the purification of moderately polar compounds like this compound. A solvent system, or eluent, is chosen to provide differential partitioning of the product and impurities. A typical eluent might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). rsc.org The polarity of the eluent can be gradually increased to first elute non-polar impurities, followed by the desired product. The addition of a small amount of acetic acid to the eluent can be beneficial when purifying carboxylic acids to prevent streaking on the column and improve separation. rsc.org

Advanced Spectroscopic and Structural Elucidation of P Nitrophenoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for p-Nitrophenoxybenzoic Acid

NMR spectroscopy serves as a powerful tool for probing the chemical structure of this compound in solution and solid states.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon framework of this compound. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of the nuclei.

In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effects of the benzene (B151609) rings and the electron-withdrawing nitro and carboxylic acid groups. The exact chemical shifts and coupling patterns (e.g., doublets, triplets) depend on the substitution pattern of the specific derivative. For instance, in a p-substituted derivative, the aromatic protons would likely appear as two distinct doublets.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at a very downfield chemical shift (typically >160 ppm). rsc.org The aromatic carbons show a range of chemical shifts depending on their proximity to the electron-withdrawing substituents. The carbon atom attached to the nitro group is significantly deshielded.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Moiety

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons (Nitro-substituted ring)~8.3 (d)~148 (C-NO₂)
~7.2 (d)~125 (CH)
Aromatic Protons (Carboxy-substituted ring)~8.1 (d)~131 (C-COOH)
~7.1 (d)~120 (CH)
Carboxylic Acid Proton~10-13 (s, broad)-
Carbonyl Carbon-~165

Note: These are approximate values and can vary depending on the solvent and the specific derivative.

Two-Dimensional (2D) NMR Techniques for Complex Structural Assignments

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of which proton is attached to which carbon. hmdb.caresearchgate.net This is particularly useful for assigning the signals of the aromatic rings.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in identifying neighboring protons within the aromatic rings.

These 2D NMR methods, often used in combination, provide a comprehensive picture of the molecular structure, confirming the connectivity of the atoms and the substitution patterns. nih.govdiva-portal.org

Solid-State NMR Applications in Condensed Phases

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. bmrb.ionih.gov In the solid state, anisotropic interactions, which are averaged out in solution, become significant and can provide valuable structural information. bmrb.io

For this compound and its derivatives, ssNMR can be used to:

Determine the number of crystallographically independent molecules in the unit cell.

Probe the polymorphism of the crystalline forms.

Study the details of intermolecular interactions, such as hydrogen bonding, in the solid state. liv.ac.uk

Characterize the conformation of the molecule in the condensed phase.

Techniques like Magic Angle Spinning (MAS) are employed to reduce the line broadening caused by anisotropic interactions, resulting in higher resolution spectra. bmrb.io

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for structural characterization.

Functional Group Identification and Chemical Bond Analysis

The FTIR and Raman spectra of this compound are rich with characteristic bands that allow for the identification of its key functional groups.

Carboxylic Acid Group (-COOH): This group gives rise to several distinct vibrational bands. The O-H stretch is a very broad and intense absorption in the FTIR spectrum, typically in the range of 3300-2500 cm⁻¹. spectroscopyonline.com The C=O stretch of the carbonyl group appears as a strong, sharp band, generally between 1710 and 1680 cm⁻¹ for aromatic acids. spectroscopyonline.com The C-O stretch and O-H bend also produce characteristic bands.

Nitro Group (-NO₂): The nitro group has two characteristic stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. spectroscopyonline.com These are often strong bands in both FTIR and Raman spectra.

Aromatic Rings: The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene rings.

Ether Linkage (C-O-C): The asymmetric and symmetric stretching vibrations of the ether linkage typically appear in the fingerprint region of the spectrum, around 1250-1000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
C=O stretch1710-1680
C-O stretch1320-1210
O-H bend960-900 (broad)
Nitro GroupAsymmetric stretch1550-1500
Symmetric stretch1350-1300
Aromatic RingsC-H stretch>3000
C=C stretch1600-1450
Ether LinkageC-O-C stretch1250-1000

Probing Intermolecular Hydrogen Bonding Networks

In the solid state, this compound molecules are known to form dimers through hydrogen bonding between their carboxylic acid groups. quora.com This intermolecular interaction has a significant effect on the vibrational spectra.

The formation of hydrogen bonds typically causes the O-H stretching vibration to broaden and shift to a lower frequency (red-shift) in the FTIR spectrum. spectroscopyonline.com This is a hallmark of strong hydrogen bonding. The C=O stretching frequency can also be affected, often shifting to a lower wavenumber as the hydrogen bond weakens the carbonyl bond.

The presence of strong intermolecular hydrogen bonding in para-nitrophenol, a related compound, leads to a higher boiling point compared to its ortho-isomer, where intramolecular hydrogen bonding is dominant. doubtnut.com Similar principles apply to this compound, where the intermolecular hydrogen bonding plays a crucial role in its solid-state structure and physical properties. libretexts.orgchemguide.co.uk The study of these hydrogen-bonding networks is essential for understanding the crystal packing and the resulting material properties.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are governed by the distinct chromophoric and fluorophoric groups within its molecular structure.

Electronic Transitions and Chromophoric Characterization

The UV-Vis spectrum of this compound is dominated by electronic transitions within its aromatic systems. The molecule contains two primary chromophores: the benzoic acid moiety and the p-nitrophenoxy group. The absorption spectrum is a composite of the transitions originating from these parts.

The electronic transitions are primarily of the π → π* and n → π* types. The benzene rings and the nitro group contain extensive π-electron systems, leading to strong π → π* absorptions. The oxygen atoms of the ether and carboxyl groups, along with the nitro group, possess non-bonding electrons (n-electrons), which can undergo lower-energy n → π* transitions.

The p-nitrophenol chromophore, a key component of the molecule, is known to exhibit a characteristic absorption peak around 317 nm under acidic or neutral conditions. In alkaline solutions, deprotonation of the phenolic hydroxyl (in p-nitrophenol itself) causes a bathochromic (red) shift to approximately 400 nm. While the ether linkage in this compound prevents this specific deprotonation, the electronic environment is similar, and the position of the absorption bands is sensitive to solvent polarity and pH due to the presence of the carboxylic acid group. The benzoic acid portion typically shows absorption bands around 230-280 nm.

Fluorescence spectroscopy reveals information about the molecule's ability to emit light after being electronically excited. While derivatives of benzoic acid can be fluorescent, aromatic nitro compounds are often known to be fluorescence quenchers, meaning they tend to be weakly fluorescent or non-fluorescent. The absorbed energy is typically dissipated through non-radiative pathways. Any potential fluorescence in this compound would likely be weak and influenced by the interplay between the electron-withdrawing nitro group and the rest of the conjugated system.

Table 1: Primary Chromophores in p-Nitrophenoxybenzoic Acid and Their Expected Electronic Transitions

Chromophore Group Relevant Orbitals Expected Transition Type Approximate λmax Region (nm)
Benzene Rings π, π* π → π* 200-280
Carbonyl Group (C=O) n, π, π* n → π, π → π 270-300 (n→π), shorter for π→π
Nitro Group (NO₂) n, π, π* n → π, π → π >300
Ether Linkage (-O-) n n → σ* <200

Applications in Solution-Phase Analysis

UV-Vis spectroscopy is a straightforward and powerful tool for the quantitative analysis of this compound in solution. The intensity of light absorption at a specific wavelength is directly proportional to the concentration of the compound, a relationship described by the Beer-Lambert Law.

For quantitative determination, a wavelength of maximum absorbance (λmax) is selected, such as the characteristic peak around 317 nm associated with the p-nitrophenoxy chromophore. A series of standard solutions with known concentrations of this compound are prepared, and their absorbance is measured to create a calibration curve. This curve, plotting absorbance versus concentration, can then be used to determine the concentration of unknown samples with high accuracy. This method is valuable for monitoring reaction kinetics, measuring solubility, or assessing the purity of the compound.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₃H₉NO₅, corresponding to a molecular weight of 259.21 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 259.

The fragmentation of the molecular ion provides structural information. Based on the structure, several key fragmentation pathways can be predicted, drawing parallels with the known fragmentation of benzoic acid and aromatic ethers.

Key predicted fragmentation steps include:

Loss of a hydroxyl radical (-OH) from the carboxylic acid group, resulting in an ion at m/z 242.

Loss of the entire carboxyl group (-COOH), leading to a fragment at m/z 214.

Cleavage of the ether bond, which can result in two characteristic ions: the p-nitrophenoxy radical cation at m/z 139 ([O₂N-C₆H₄-O]•⁺) or the carboxyphenyl cation at m/z 121 ([HOOC-C₆H₄]⁺).

Further fragmentation of the benzoyl portion (m/z 121) can lead to the loss of carbon monoxide (CO), yielding the highly characteristic phenyl cation at m/z 77 ([C₆H₅]⁺).

Table 2: Predicted Mass Spectrometry Fragments for p-Nitrophenoxybenzoic Acid

m/z Predicted Fragment Ion Formula of Fragment
259 Molecular Ion [M]⁺ [C₁₃H₉NO₅]⁺
242 [M - OH]⁺ [C₁₃H₈NO₄]⁺
214 [M - COOH]⁺ [C₁₂H₈NO₃]⁺
139 p-nitrophenoxy radical cation [C₆H₄NO₃]•⁺
121 Carboxyphenyl cation [C₇H₅O₂]⁺
77 Phenyl cation [C₆H₅]⁺

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction techniques are the definitive methods for determining the solid-state structure of crystalline materials.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture Elucidation

A detailed single-crystal X-ray diffraction study for this compound could not be located in the reviewed scientific literature.

Powder X-ray Diffraction for Polymorphism and Co-crystal Phase Characterization

Specific powder X-ray diffraction (PXRD) data for this compound are not available in the surveyed literature.

PXRD is the principal analytical technique for characterizing the solid-state forms of a pharmaceutical or chemical compound. Different crystal forms of the same compound, known as polymorphs, arise from different arrangements of molecules in the crystal lattice and can have distinct physical properties like solubility and stability. Each polymorph produces a unique and characteristic powder diffraction pattern, which serves as a "fingerprint" for its identification.

PXRD is also essential for identifying and characterizing co-crystals, which are multicomponent crystals formed between the target molecule and a selected coformer. The formation of co-crystals is a widely used strategy in crystal engineering to modify and optimize the physicochemical properties of a solid. An experimental screening for polymorphs or co-crystals of this compound would rely on PXRD to identify any new phases that are produced.

Analysis of Intermolecular Interactions and Crystal Packing

In the crystalline state, carboxylic acids frequently form robust hydrogen-bonded dimers. ias.ac.in For instance, in the derivative 2-(4-nitrophenoxy)benzoic acid, which crystallizes with three independent molecules in the asymmetric unit (Z' = 3), two distinct types of hydrogen-bonded dimers are observed. researchgate.net One is a centrosymmetric dimer formed by one type of molecule, while the other is a non-centrosymmetric dimer formed between the other two unique molecules. researchgate.net These primary dimeric units are further interconnected through a network of C–H···O hydrogen bonds, creating a three-dimensional framework. researchgate.net The intricacy of this network is highlighted by the fact that the pattern of C–H···O hydrogen bonds is sufficient to preclude any higher symmetry in the crystal. researchgate.net

The analysis of intermolecular contacts through methods like Hirshfeld surface analysis provides quantitative insight into the nature and propensity of different interactions that contribute to the crystal packing. core.ac.uksemanticscholar.org For related nitro-substituted benzoic acids, O···H contacts are a significant contributor to the Hirshfeld surface, indicating the prevalence of hydrogen bonding. core.ac.uk These interactions, along with C–H···O bonds, are crucial in linking molecules into layers and more complex supramolecular structures. core.ac.uknih.gov

Furthermore, π-π stacking interactions between the aromatic rings contribute to the stabilization of the crystal lattice. core.ac.uk The presence of the electron-withdrawing nitro group can influence the nature of these stacking interactions. In some structures, these interactions appear as distinct features in fingerprint plots derived from Hirshfeld surfaces. core.ac.uk

In addition to these common interactions, short dipolar interactions can also play a role. For example, in 2-(4-nitrophenoxy)benzoic acid, an antiparallel arrangement of C=O bonds in adjacent molecules results in a short C···O distance of 2.978(4) Å, indicative of a stabilizing type II carbonyl-carbonyl interaction. researchgate.net

The table below summarizes key crystallographic data and observed intermolecular interactions for a derivative of this compound, illustrating the complexity of its crystal packing.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-(4-Nitrophenoxy)benzoic acidTriclinicP1O–H···O hydrogen bonds (forming dimers), C–H···O hydrogen bonds, Short C···O dipolar interactions researchgate.net

The interplay of these varied intermolecular forces is a hallmark of crystal engineering, where understanding and controlling these interactions allows for the design of new solid-state materials with specific properties. ias.ac.innih.gov The study of how molecules like this compound and its derivatives assemble in the solid state provides fundamental insights into the principles of supramolecular chemistry. mdpi.com

Chemical Reactivity and Mechanistic Investigations of P Nitrophenoxybenzoic Acid

Reactivity of the Nitro Functional Group

The nitro group (–NO₂) attached to the phenoxy ring is a primary site of chemical transformation, offering a gateway to a variety of other functional groups. Its reactivity is dominated by reduction processes.

Reduction Pathways and Transformations (e.g., to amine)

The most significant reaction of the nitro group in p-nitrophenoxybenzoic acid is its reduction to an amino group (–NH₂), yielding p-aminophenoxybenzoic acid. This transformation is a cornerstone of aromatic chemistry, converting a strongly electron-deactivating group into a strongly electron-donating one. A multitude of reducing agents and catalytic systems can accomplish this, with the choice often depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally clean and efficient, often proceeding under mild conditions of temperature and pressure. For instance, the hydrogenation of p-nitrophenol, a related compound, is effectively carried out using catalysts like palladium on charcoal.

Transfer Hydrogenation: In this method, a molecule other than hydrogen gas serves as the hydrogen source. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and hydrazine, often used in conjunction with a catalyst like Pd/C. This approach can offer advantages in terms of experimental simplicity and safety.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the selective reduction of aromatic nitro groups, often under milder conditions that are compatible with other sensitive functional groups.

The general mechanism for the reduction of a nitroarene to an aniline (B41778) derivative proceeds through a series of intermediates. The nitro group is first reduced to a nitroso group (–NO), which is then further reduced to a hydroxylamino group (–NHOH). The final step is the reduction of the hydroxylamino intermediate to the corresponding amino group (–NH₂). The presence of the carboxylic acid and ether functionalities in this compound is generally compatible with most of these reduction methods, particularly catalytic hydrogenation which is known for its high chemoselectivity.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent/SystemTypical ConditionsComments
H₂/Pd/CMethanol or Ethanol (B145695), room temperature, 1-4 atm H₂Highly efficient, clean, and chemoselective.
Fe/HClRefluxClassic, cost-effective industrial method.
SnCl₂/HClEthanol, refluxMild conditions, good for laboratory scale.
Na₂S₂O₄Aqueous or alcoholic solutionCan be used for selective reductions.
HCOOH/Pd/CRefluxTransfer hydrogenation, avoids gaseous H₂.

Nef Reaction and Analogous Transformations

The Nef reaction is a classical organic transformation that converts a primary or secondary aliphatic nitro compound into a corresponding aldehyde or ketone upon treatment of its nitronate salt with strong acid. It is crucial to note that the traditional Nef reaction is not directly applicable to aromatic nitro compounds like this compound, as the nitro group is attached to an sp²-hybridized carbon of the benzene (B151609) ring and lacks the α-proton necessary to form the prerequisite nitronate anion.

However, the concept of transforming a nitro group into a carbonyl group has led to the development of analogous transformations for aromatic systems, though they proceed through different mechanistic pathways. These are not typically referred to as Nef reactions but achieve a similar functional group conversion. For example, certain complex multi-step sequences or specific reactions involving transition metals can result in the conversion of an aromatic nitro group to other functionalities.

Additionally, "interrupted" Nef-type reactions have been described for aliphatic nitro compounds where transient cationic intermediates are trapped by various nucleophiles. While not a direct conversion to a carbonyl on the aromatic ring, the study of such reactive intermediates showcases the diverse reactivity of the nitro group beyond simple reduction. For this compound, the primary and most synthetically useful transformation of the nitro group remains its reduction to an amine.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid (–COOH) group is another key reactive center in the molecule, enabling the formation of esters, amides, and salts.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are important derivatives for various applications.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, and the water formed is removed. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).

Alternatively, the carboxylic acid can be first converted to a more reactive acyl halide, typically the acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting p-nitrophenoxybenzoyl chloride is a highly reactive intermediate that readily reacts with alcohols, even in the absence of a catalyst, to form the corresponding ester in high yield.

Amidation follows a similar logic. The direct reaction of this compound with an amine is generally slow due to the formation of a stable ammonium carboxylate salt. To facilitate amide bond formation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents are often employed. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

A more common and efficient method for amide synthesis is the reaction of the pre-formed p-nitrophenoxybenzoyl chloride with a primary or secondary amine. This reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Table 2: Representative Esterification and Amidation Methods
TransformationReagentsTypical ConditionsProduct
EsterificationAlcohol (R'-OH), H₂SO₄ (cat.)Reflux in excess alcoholp-Nitrophenoxybenzoate ester
Esterification1. SOCl₂ 2. Alcohol (R'-OH)1. Reflux 2. Pyridine, room temp.p-Nitrophenoxybenzoate ester
AmidationAmine (R'R''NH), DCCCH₂Cl₂, room temp.p-Nitrophenoxybenzamide
Amidation1. SOCl₂ 2. Amine (R'R''NH)1. Reflux 2. Pyridine, room temp.p-Nitrophenoxybenzamide

Salt Formation and Proton Transfer Studies

As a carboxylic acid, this compound is acidic and will donate its proton to a base to form a carboxylate salt. The acidity of the carboxylic acid group is significantly enhanced by the presence of the electron-withdrawing nitro group in the para position of the phenoxy ring. The nitro group exerts a strong negative inductive (-I) and resonance (-M) effect, which helps to stabilize the negative charge on the carboxylate anion formed upon deprotonation.

This increased acidity is reflected in its pKa value. For comparison, the pKa of benzoic acid is approximately 4.20. The pKa of p-nitrobenzoic acid is 3.44. nih.gov The electron-withdrawing effect of the p-nitrophenoxy group would also lead to a lower pKa for this compound compared to unsubstituted phenoxybenzoic acid, making it a stronger acid. This property allows for straightforward salt formation upon reaction with bases such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).

Proton transfer is the fundamental process in its acid-base reactions. Kinetic and thermodynamic studies of proton transfer in substituted benzoic acids are crucial for understanding their reactivity and biological activity. The rate of proton transfer to a base is influenced by factors such as the strength of the acid (pKa), the strength of the base, the solvent, and temperature.

Reactivity of the Phenoxy Moiety (Ether Linkage)

The ether linkage (C–O–C) in this compound, specifically a diaryl ether linkage, is generally quite stable and unreactive under many conditions. This stability is due to the strength of the sp² C–O bond, which is greater than that of an sp³ C–O bond found in alkyl ethers.

However, under harsh conditions, cleavage of the ether bond can be achieved. The most common method for ether cleavage is treatment with strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. wikipedia.orgyoutube.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. This is followed by nucleophilic attack by the halide ion.

In the case of a diaryl ether like this compound, the cleavage is challenging. Nucleophilic aromatic substitution on either of the electron-rich rings is difficult. The reaction would not typically proceed to yield an aryl halide and a phenol (B47542). Diaryl ethers are generally resistant to cleavage by acids. libretexts.org Cleavage is more feasible under reductive conditions or using organometallic reagents, but these are specialized and often aggressive methods. For most synthetic purposes involving this compound, the phenoxy ether linkage is considered a robust and stable part of the molecular framework.

Cleavage Reactions

The primary site for cleavage in this compound is the ester linkage, which can be broken through several chemical pathways, most notably hydrolysis. This reaction involves the nucleophilic attack at the carbonyl carbon of the ester, leading to the formation of p-nitrophenol and benzoic acid. The reactivity of this ester bond is significantly influenced by the electronic nature of its constituent parts. The p-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenoxide anion.

Hydrolysis Reactions:

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the ester undergoes rapid hydrolysis. The reaction is effectively irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is no longer electrophilic. chemistrysteps.com The rate of alkaline hydrolysis for p-nitrophenyl esters is generally much higher than for corresponding esters with less electron-withdrawing leaving groups (e.g., ethyl esters). cdnsciencepub.com Kinetic studies on similar p-nitrophenyl esters show that the second-order rate constants for base-catalyzed hydrolysis are substantial and highly dependent on the solvent system. cdnsciencepub.comscholaris.ca For instance, the rate of hydrolysis of p-nitrophenyl acetate (B1210297) increases dramatically in aqueous mixtures with dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.comscholaris.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions, the cleavage of the ester bond also occurs. This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. chemistrysteps.comhilarispublisher.com To drive the reaction to completion, it often requires elevated temperatures and an excess of water. chemistrysteps.com

Enzymatic Hydrolysis: Many hydrolase enzymes, such as esterases and lipases, can efficiently catalyze the cleavage of p-nitrophenyl esters. nih.govnih.gov These biocatalytic reactions are often used in kinetic assays because the product, p-nitrophenol, is a chromophore that can be easily detected spectrophotometrically. nih.govsemanticscholar.orgelsevierpure.com The enzymatic mechanism typically involves a catalytic triad (B1167595) in the enzyme's active site (e.g., serine, histidine, and aspartate), where a serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a covalent acyl-enzyme intermediate. nih.govsemanticscholar.org This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme. semanticscholar.org

The table below summarizes typical conditions and outcomes for the cleavage of p-nitrophenyl esters, which serve as a model for this compound.

Cleavage MethodReagents/CatalystTypical ConditionsProductsKey Features
Base-Catalyzed Hydrolysis NaOH, KOHAqueous or aqueous-organic mixtures, room temp.Benzoic acid salt, p-nitrophenolFast, irreversible reaction. chemistrysteps.com
Acid-Catalyzed Hydrolysis H₂SO₄, HClAqueous solution, heatBenzoic acid, p-nitrophenolReversible, equilibrium-controlled. chemistrysteps.com
Enzymatic Hydrolysis Esterase, Lipase, ProteaseAqueous buffer, physiological pH and temp.Benzoic acid, p-nitrophenolHigh specificity and efficiency. nih.govnih.govsemanticscholar.org

Electrophilic Aromatic Substitution on Aromatic Rings

This compound possesses two aromatic rings that can potentially undergo electrophilic aromatic substitution (SEAr). However, the reactivity and regioselectivity of these reactions are strongly governed by the existing substituents on each ring. wikipedia.org The general mechanism involves the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. wikipedia.orgminia.edu.eg

Ring A: Benzoic Acid Moiety This ring is substituted with a carboxylic acid group (-COOH) and a p-phenoxy group (-O-Ar).

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and acts as a deactivating group, making the ring less reactive than benzene towards electrophilic attack. quora.comcognitoedu.orgaskfilo.com It directs incoming electrophiles to the meta position (positions 3 and 5 relative to the carboxyl group). This is because the resonance structures of the arenium ion intermediates for ortho and para attack place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing -COOH group. askfilo.comreddit.com The intermediate for meta attack avoids this unfavorable arrangement. askfilo.com

Phenoxy Group (-O-Ar): The ether oxygen is an electron-donating group through resonance, which activates the ring for electrophilic substitution. It is an ortho, para-director. cognitoedu.org

Ring B: p-Nitrophenol Moiety This ring is substituted with a nitro group (-NO₂) and a p-phenoxy group (-O-Ar).

Nitro Group (-NO₂): Like the carboxyl group, the nitro group is one of the strongest electron-withdrawing and deactivating groups. quora.comcognitoedu.org It is a powerful meta-director for the same reasons as the -COOH group, deactivating the ortho and para positions. quora.com

Phenoxy Group (-O-Ar): The ether linkage is an activating, ortho, para-director.

On this ring, the powerful deactivating and meta-directing nitro group opposes the activating and ortho, para-directing ether linkage. Given the strong deactivating nature of the nitro group, this ring is expected to be significantly less reactive towards electrophilic substitution than the benzoic acid ring. Any substitution would likely be directed by the ether linkage to the positions ortho to it (and meta to the nitro group), but the reaction would require harsh conditions.

The predicted outcomes for common electrophilic aromatic substitution reactions are summarized in the table below.

ReactionReagentsPredicted Major Product(s)Ring Attacked
Nitration HNO₃, H₂SO₄Substitution on the benzoic acid ring, ortho to the phenoxy group.Benzoic Acid Moiety (Ring A)
Halogenation Br₂, FeBr₃Substitution on the benzoic acid ring, ortho to the phenoxy group.Benzoic Acid Moiety (Ring A)
Friedel-Crafts Alkylation R-Cl, AlCl₃Unlikely to proceed due to strong deactivation by -COOH and -NO₂ groups.N/A
Friedel-Crafts Acylation RCOCl, AlCl₃Unlikely to proceed due to strong deactivation by -COOH and -NO₂ groups.N/A

Elucidation of Reaction Mechanisms and Kinetic Studies

Investigation of Reaction Pathways and Intermediates

The study of reaction pathways for this compound focuses on understanding the sequence of elementary steps, including the formation and fate of transient intermediates.

Ester Hydrolysis Pathway: The mechanism of both acid- and base-catalyzed hydrolysis of the ester bond proceeds through a nucleophilic acyl substitution pathway. The key feature of this mechanism is the formation of a tetrahedral intermediate. semanticscholar.org

Base-Catalyzed Pathway:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack breaks the C=O π bond, forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen atom.

Intermediate Collapse: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which is the p-nitrophenoxide ion. The stability of this anion is a major driving force for the reaction.

Proton Transfer: An acid-base reaction occurs where the newly formed benzoic acid protonates the p-nitrophenoxide ion (if the medium is not strongly basic) or, more commonly in basic conditions, the benzoic acid is deprotonated by another hydroxide ion, rendering the final step irreversible. chemistrysteps.com

Acid-Catalyzed Pathway:

Protonation: The carbonyl oxygen is first protonated by an acid catalyst (e.g., H₃O⁺), increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group.

Intermediate Collapse: The intermediate collapses, expelling the neutral p-nitrophenol molecule, which is a good leaving group.

Deprotonation: The protonated carbonyl of the resulting benzoic acid is deprotonated to regenerate the acid catalyst. chemistrysteps.comhilarispublisher.com

Nitro Group Reduction Pathway: The reduction of the aromatic nitro group to an amine is a multi-step process involving the transfer of six electrons and six protons. This transformation is of significant industrial importance. The reaction proceeds through several stable intermediates. nih.govwikipedia.org

The generally accepted pathway is: Nitroaromatic (Ar-NO₂) → Nitrosoaromatic (Ar-NO) → N-Arylhydroxylamine (Ar-NHOH) → Aminoaromatic (Ar-NH₂)

Initial Reduction: The nitro group is first reduced to a nitroso group.

Further Reduction: The nitroso intermediate is then reduced to form an N-arylhydroxylamine. rsc.orgmdpi.com This step is often rapid as nitroso compounds can be more powerful oxidants than the starting nitro compounds. nih.gov

Final Reduction: The N-arylhydroxylamine is finally reduced to the corresponding aniline derivative. rsc.org

In situ spectroscopic techniques have been used to observe the decrease in the concentration of the nitroso intermediate while the concentrations of the hydroxylamine (B1172632) and the final amine product increase, confirming this reaction sequence. rsc.org

Catalytic Effects in this compound Transformations

Catalysts play a crucial role in enhancing the rate and selectivity of reactions involving this compound.

Catalysis in Ester Hydrolysis: The hydrolysis of the ester linkage can be catalyzed by various species beyond simple acids and bases.

Metal Ion Catalysis: Lewis acidic metal ions can catalyze ester hydrolysis. For example, cobalt(II) complexes have been shown to act as mimic hydrolases for the cleavage of p-nitrophenyl picolinate, a structurally related ester. researchgate.net The mechanism is believed to involve the formation of a key intermediate where the ester coordinates to the metal complex, activating the carbonyl group for nucleophilic attack. researchgate.net

Micellar Catalysis: Surfactants forming micelles can significantly accelerate hydrolysis rates. Cationic surfactants, for instance, can concentrate anionic nucleophiles (like OH⁻ or oximates) at the micellar surface, increasing the effective concentration of the nucleophile around the ester substrate, which is also incorporated into the micelle. researchgate.net

Catalysis in Nitro Group Reduction: The reduction of the nitro group is most commonly achieved through catalytic hydrogenation.

Heterogeneous Catalysis: This is the most widely used method on an industrial scale. It involves using a solid catalyst with gaseous hydrogen or another hydrogen source like hydrazine. wikipedia.org

Catalysts: Common catalysts include noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh) supported on activated carbon (e.g., Pd/C), as well as non-noble metals like Raney nickel. wikipedia.orgrsc.org Bimetallic catalysts, such as Cu-Ni or Cu-Ag, have also been developed for this purpose. researchgate.net

Mechanism: In this process, both the nitroaromatic compound and the reducing agent (e.g., H₂ or NaBH₄) are adsorbed onto the surface of the catalyst. rsc.orgresearchgate.net The catalyst facilitates the transfer of electrons or hydrogen atoms to the nitro group, leading to its stepwise reduction. rsc.org The efficiency of the electron transfer can be influenced by the surface potential of the metal nanoparticles used as the catalyst. rsc.org

Selectivity: A key advantage of catalytic hydrogenation is its high chemoselectivity. It is possible to selectively reduce the nitro group without affecting other reducible functional groups, such as the carboxylic acid or the aromatic rings. rsc.org

The table below provides kinetic data for reactions analogous to those that this compound would undergo, illustrating the magnitude of catalytic effects.

ReactionSubstrateCatalyst/MediumRate Constant (k)Reference
Alkaline Hydrolysis p-Nitrophenyl AcetateH₂O11.6 M⁻¹s⁻¹ scholaris.ca
Alkaline Hydrolysis p-Nitrophenyl Acetate80% DMSO in H₂O32,800 M⁻¹s⁻¹ scholaris.ca
Enzymatic Hydrolysis p-Nitrophenyl ButyrateSub1 EsteraseVₘₐₓ = 2.36 µmol g⁻¹ min⁻¹ nih.gov
Nitro Reduction 4-Nitrobenzoic Acidcis-[Rh(CO)₂(3,5-lutidine)₂]⁺TOF ≈ 173 mol (mol Rh)⁻¹ day⁻¹N/A

Derivatives and Analogs of P Nitrophenoxybenzoic Acid

Design Principles for Novel Derivatives

The design of new derivatives of p-nitrophenoxybenzoic acid is guided by principles that aim to modulate its reactivity and physical characteristics. These principles are primarily centered on strategic structural modifications and the derivatization of its functional groups.

Structural Modification Strategies and Functional Group Derivatization

The primary sites for structural modification on the this compound scaffold are the carboxylic acid group and the aromatic rings. The carboxylic acid functionality is a versatile handle for a variety of chemical transformations. A common strategy involves its conversion into an acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. This highly reactive intermediate, p-nitrophenoxybenzoyl chloride, can then readily react with a wide range of nucleophiles to form esters and amides.

The synthesis of ester and amide derivatives introduces a vast array of chemical diversity. By reacting p-nitrophenoxybenzoyl chloride with various alcohols or amines, derivatives with tailored properties such as solubility, steric bulk, and electronic effects can be prepared. For instance, the reaction with primary or secondary amines yields the corresponding amides, a reaction class that is fundamental in organic synthesis.

Another avenue for derivatization involves modifications to the aromatic rings. While the p-nitrophenoxy group is generally stable, the introduction of additional substituents on either of the phenyl rings can be envisioned to further modulate the molecule's properties. However, the direct functionalization of these rings is often more complex than the derivatization of the carboxylic acid group.

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the structure of this compound derivatives and their resulting reactivity and properties is a key area of investigation. The electronic nature of the substituents plays a crucial role in determining the chemical behavior of these molecules. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule.

For instance, in ester derivatives, the p-nitrophenoxy group acts as a good leaving group, making the corresponding esters effective acylating agents. This reactivity is a direct consequence of the electronic stabilization of the resulting p-nitrophenoxide anion.

Structure-property relationship studies also extend to the physical characteristics of these derivatives. Modifications to the molecular structure can impact properties such as melting point, solubility in various solvents, and spectroscopic characteristics. For example, the incorporation of long alkyl chains in ester or amide derivatives can increase their solubility in nonpolar organic solvents.

Synthesis and Advanced Characterization of Substituted Analogs

The synthesis of substituted analogs of this compound relies on established organic chemistry methodologies. As previously mentioned, the conversion of the carboxylic acid to an acid chloride is a common initial step for creating ester and amide analogs. The general synthetic scheme involves the reaction of this compound with a chlorinating agent, followed by the reaction of the resulting acid chloride with a desired alcohol or amine.

Table 1: General Synthetic Route for this compound Derivatives

StepReactantsReagentsProduct
1This compoundThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)p-Nitrophenoxybenzoyl chloride
2ap-Nitrophenoxybenzoyl chloride, Alcohol (R-OH)Base (e.g., Pyridine)This compound ester
2bp-Nitrophenoxybenzoyl chloride, Amine (R-NH₂)Base (e.g., Pyridine)This compound amide

Advanced characterization techniques are essential to confirm the structure and purity of the synthesized analogs. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. Infrared (IR) spectroscopy is employed to identify the presence of key functional groups, such as the carbonyl (C=O) stretching in the ester or amide, and the characteristic absorptions of the nitro group. Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. For crystalline derivatives, X-ray crystallography can provide unambiguous proof of the three-dimensional molecular structure.

Exploitation as Molecular Probes and Precursors in Chemical Research

The unique chemical features of this compound derivatives make them valuable tools and building blocks in various areas of chemical research.

The p-nitrophenoxy moiety can serve as a chromophore, and its spectral properties can be sensitive to the local environment. This characteristic opens up possibilities for their use in the design of molecular probes. For example, a derivative could be designed where a specific chemical reaction or binding event leads to a change in the electronic structure of the p-nitrophenoxy group, resulting in a detectable change in its UV-visible absorption or fluorescence emission. The p-nitrophenol released upon hydrolysis or cleavage of p-nitrophenoxy esters is itself a colored compound, a property that has been historically utilized in biochemical assays.

As precursors, derivatives of this compound can be employed in the synthesis of more complex molecules and materials. The activated nature of p-nitrophenoxy esters makes them useful reagents for the acylation of sensitive substrates under mild conditions. In polymer chemistry, difunctional analogs of this compound could potentially be used as monomers for the synthesis of specialty polyesters or polyamides. The presence of the nitro group also offers a handle for further chemical transformations, such as reduction to an amino group, which can then be used for subsequent derivatization or polymerization reactions.

Supramolecular Chemistry and Crystal Engineering of P Nitrophenoxybenzoic Acid Systems

Hydrogen Bonding Networks in p-Nitrophenoxybenzoic Acid Solid Forms

Hydrogen bonding is a critical directional interaction that dictates the assembly of carboxylic acids in the solid state. For phenoxybenzoic acid systems, the interplay between the carboxylic acid group, the ether linkage, and the nitro group substituent provides a rich landscape for the formation of complex hydrogen-bonded networks.

A ubiquitous supramolecular synthon in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two molecules. In the case of the related compound, 2-(4-nitrophenoxy)benzoic acid, the crystal structure reveals the presence of such dimers. researchgate.netresearchgate.net The molecules are linked by pairs of O—H⋯O hydrogen bonds, forming a characteristic R²₂(8) ring motif. researchgate.netresearchgate.net

The geometry of these hydrogen bonds is a key indicator of their strength and stability. In the triclinic structure of 2-(4-nitrophenoxy)benzoic acid, which crystallizes with three independent molecules in the asymmetric unit (Z′ = 3), two distinct types of dimers are observed. One is a centrosymmetric dimer formed by one of the independent molecules, while the other two independent molecules associate to form a non-centrosymmetric dimer. researchgate.netresearchgate.net The O—H⋯O hydrogen bond distances in these dimers are in the range of 1.79–1.81 Å, indicating strong interactions that are fundamental to the crystal packing. researchgate.net

Table 1: Hydrogen Bond Geometries in 2-(4-Nitrophenoxy)benzoic acid Dimers

Donor-H···Acceptor H···A (Å) D-H···A (°) Symmetry Operation for Acceptor
O-H···O 1.79 - (1-x, 1-y, 1-z)
O-H···O 1.80 - -
O-H···O 1.81 - -

Data derived from studies on 2-(4-nitrophenoxy)benzoic acid, an isomer of this compound. researchgate.net

The nitro group's oxygen atoms are particularly effective acceptors for these weak hydrogen bonds, further stabilizing the crystal lattice. The intricate network of these "soft" hydrogen bonds demonstrates their crucial role in the fine-tuning of molecular packing, a principle that is central to crystal engineering. researchgate.net The interplay of these various interactions precludes any additional symmetry in the crystal structure, highlighting the complexity of the supramolecular assembly. researchgate.netresearchgate.net

Co-crystallization Studies Involving this compound

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials by combining two or more different molecular components in a single crystal lattice. While specific co-crystallization studies involving this compound are not extensively documented, the principles of co-former selection and co-crystallization techniques are broadly applicable.

The rational design of co-crystals hinges on the selection of appropriate co-formers that can form robust and predictable supramolecular synthons with the target molecule. A common strategy is to utilize complementary hydrogen bonding functionalities. For a carboxylic acid like this compound, a suitable co-former would be a molecule capable of forming strong hydrogen bonds, such as a pyridine (B92270) derivative or another molecule with a complementary functional group.

For instance, p-aminobenzoic acid (PABA) is an excellent candidate for co-crystallization with another carboxylic acid. nih.govnih.govscispace.comfigshare.com PABA possesses both a carboxylic acid group, which can form the well-established carboxylic acid dimer synthon, and an amino group, which can act as a hydrogen bond donor. The potential for forming heterosynthons, such as an acid-amine interaction, makes it a versatile co-former. The selection of co-formers is often guided by the principles of supramolecular chemistry, including the analysis of hydrogen bond propensities and the use of structural databases like the Cambridge Structural Database (CSD) to identify common and stable interaction motifs. semanticscholar.org

Several experimental techniques can be employed to prepare co-crystals. Solution-based methods are common and include slow evaporation from a solution containing stoichiometric amounts of the co-crystal components. nih.gov Slurry crystallization, where a suspension of the components is stirred in a solvent in which they are sparingly soluble, is another effective method. nih.gov The choice of solvent is crucial as it can influence the nucleation and growth of the desired co-crystal phase. researchgate.netrsc.org

Solid-state methods, such as neat grinding or liquid-assisted grinding, offer an alternative, often more environmentally friendly, route to co-crystal formation. nih.gov In neat grinding, the solid components are ground together, and the mechanical energy input can induce the formation of the co-crystal. nih.gov Liquid-assisted grinding involves the addition of a small amount of a liquid to facilitate the molecular mobility and transformation to the co-crystal phase. nih.gov

The formation of a co-crystal is governed by both thermodynamic and kinetic factors. The nucleation of a co-crystal phase from solution or the solid state is the initial and often rate-determining step. The presence of competing crystalline forms, such as the individual components or other polymorphs, can make the process complex.

In solution-based co-crystallization, the supersaturation of the solution with respect to the co-crystal is the driving force for nucleation. nih.gov The kinetics of co-crystal formation can be influenced by factors such as temperature, solvent, and the presence of seed crystals. In solid-state reactions, the kinetics are often controlled by the efficiency of molecular diffusion at the interface of the reacting particles. nih.gov The formation of a liquid eutectic or an amorphous intermediate phase can sometimes precede the nucleation of the final co-crystal product. nih.gov Understanding the nucleation and growth kinetics is essential for controlling the outcome of a co-crystallization experiment and for the scale-up of co-crystal manufacturing. nih.gov

Despite extensive research into the supramolecular chemistry and crystal engineering of aromatic carboxylic acids, detailed studies focusing specifically on this compound remain limited in the publicly available scientific literature. While general principles of molecular recognition, self-assembly, and polymorphism are well-established for related compounds, a comprehensive analysis directly pertaining to this compound cannot be constructed at this time due to a lack of specific experimental data and research findings.

General concepts from the field suggest that this compound possesses functional groups—a carboxylic acid, a nitro group, and an ether linkage—that could participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the formation of supramolecular architectures. For instance, the carboxylic acid moiety is a strong hydrogen bond donor and acceptor, capable of forming robust dimers, a common motif in the crystal structures of carboxylic acids. The nitro group can act as a hydrogen bond acceptor, and the aromatic rings provide opportunities for π-π stacking interactions, which would all play a role in the molecular recognition and self-assembly processes of this molecule.

In principle, the co-crystallization of this compound with other molecules, particularly those containing complementary hydrogen bonding sites like bipyridyl compounds, could lead to the formation of extended supramolecular structures such as polymeric chains or frameworks. The geometry and electronic nature of the co-formers would influence the final architecture.

Furthermore, the possibility of polymorphism—the ability of a compound to exist in more than one crystalline form—is a key area of investigation in crystal engineering. Different polymorphs of a substance can exhibit distinct physical properties. For nitro-substituted benzoic acids, polymorphism has been observed, often arising from different hydrogen bonding patterns or molecular conformations. It is plausible that this compound could also exhibit polymorphism or form pseudopolymorphs (solvates or hydrates), where solvent molecules are incorporated into the crystal lattice. However, without specific experimental studies, including single-crystal X-ray diffraction, thermal analysis (such as DSC), and spectroscopic investigations, any discussion on the supramolecular behavior and solid-state forms of this compound would be purely speculative.

Further experimental research is necessary to elucidate the specific details of the supramolecular chemistry of this compound, including its molecular recognition preferences, the types of supramolecular architectures it forms, and its polymorphic behavior. Such studies would provide the data needed to construct a thorough and scientifically accurate article as outlined.

Advanced Material Science Applications of P Nitrophenoxybenzoic Acid and Its Derivatives

Functional Materials Development

p-Nitrophenoxybenzoic acid, also known as 4-(4-nitrophenoxy)benzoic acid, is a versatile compound that serves as a crucial building block in the creation of advanced functional materials. Its unique molecular structure, featuring a rigid aromatic backbone, a reactive carboxylic acid group, and a polar nitro group, allows for its incorporation into a variety of material matrices to impart specific properties. This compound is particularly noted for its role in developing materials with enhanced thermal stability and specific optical characteristics. chemimpex.com

Design and Integration into Optoelectronic Materials (e.g., OLEDs, OPVs)

Currently, there is limited specific research available in the public domain detailing the design and integration of this compound into optoelectronic materials such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). While the structural characteristics of aromatic nitro compounds are of interest in materials science, detailed studies on the application of this specific molecule in OLEDs and OPVs have not been prominently reported in the available scientific literature.

Applications in Coatings, Pigments, and Dyes

Material Application Contribution of this compound Resulting Improvement
CoatingsFormulation componentImproved adhesion and environmental resistance chemimpex.com
AdhesivesFormulation componentEnhanced adhesion properties chemimpex.com
DyesSynthesis building blockImproved colorfastness chemimpex.com

Sensor Technologies

The development of sensor technologies often relies on molecules with specific recognition and signaling capabilities. While various benzoic acid derivatives have been explored for these applications, the specific use of this compound is not extensively documented.

Electrochemical Sensor Design and Detection Mechanisms

There is a lack of specific research on the design and application of electrochemical sensors based on this compound for the detection of target analytes. While related compounds such as 4-aminobenzoic acid have been used to functionalize electrodes for sensing applications, similar studies involving the nitro-functionalized analogue are not prevalent in the reviewed literature.

Biosensor Architectures and Non-Clinical Detection Systems

Similarly, the application of this compound in the architecture of biosensors and non-clinical detection systems is not well-documented in publicly available research. Studies on biosensors for benzoic acid derivatives have focused on other molecules, such as 4-hydroxybenzoic acid, to act as the recognition element. nih.govresearchgate.net

Polymer Chemistry and Polymerization Studies

This compound is a valuable monomer in polymer chemistry, primarily due to its ability to be incorporated into specialty polymers. chemimpex.com Its rigid structure and reactive end group make it suitable for the synthesis of high-performance polymers. When used as a monomer or a comonomer in polymerization reactions, it can significantly enhance the thermal stability and mechanical properties of the resulting polymer chains. chemimpex.com A related compound, 4-(4-phenoxyphenoxy)benzoic acid, is a known monomer for the preparation of high-performance thermoplastic polymers like polyether ether ketone (PEEK), highlighting the potential of this class of molecules in advanced polymer synthesis. google.com

Polymer Property Effect of Incorporating this compound
Thermal StabilityEnhanced chemimpex.com
Mechanical PropertiesImproved chemimpex.com

Integration into Polymer Architectures

The synthesis of such polymers typically involves polycondensation reactions. For instance, aromatic polyamides containing ether linkages can be synthesized from diamines and diacid chlorides. While direct use of this compound in large-scale commercial polymers is not widely documented, its structural motifs are relevant in the design of specialty polymers. The ether linkage provides a degree of flexibility to the polymer chain, which can improve solubility in organic solvents, a common challenge in the processing of rigid aromatic polymers. This enhanced solubility facilitates the characterization and processing of these materials into films, fibers, and coatings.

Research into aromatic polyesters has also explored the incorporation of kinked or meta-catenated aromatic units and flexible ether groups to improve the solubility and processability of the resulting polymers without compromising their thermal stability. The fundamental concepts applied in these studies are applicable to polymers derived from this compound, where the ether linkage and the specific substitution pattern of the aromatic rings would dictate the final properties of the polymer.

Table 1: Impact of Structural Features on Polymer Properties

Structural FeatureInfluence on Polymer Properties
Aromatic BackboneHigh thermal stability, rigidity
Ether LinkageIncreased chain flexibility, improved solubility
Nitro GroupPotential for further functionalization, influences electronic properties
Carboxylic Acid GroupReactive site for polymerization (e.g., ester or amide formation)

Supramolecular Polymer Formation via Non-Covalent Interactions

The molecular structure of this compound and its derivatives makes them interesting candidates for the construction of supramolecular polymer assemblies. These assemblies are formed and held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The nitro group, being strongly electron-withdrawing, and the carboxylic acid group, a hydrogen bond donor and acceptor, are key functional groups that can direct the self-assembly process.

Weak non-covalent interactions play a crucial role in the three-dimensional structure of large molecules and are fundamental to supramolecular chemistry. In the context of derivatives of this compound, such as methyl 4-hydroxy-3-nitrobenzoate, crystal structure analysis has revealed extensive networks of hydrogen bonding and π-stacking interactions that link molecules into infinite sheets mdpi.com. These types of interactions are foundational to the formation of supramolecular polymers.

The interplay of these non-covalent forces can lead to the formation of ordered, dynamic, and responsive materials. For example, the combination of hydrogen bonding and π-π stacking can result in the formation of well-defined, one-dimensional chains or more complex three-dimensional networks. The strength and directionality of these interactions can be tuned by modifying the chemical structure of the monomer, allowing for control over the properties of the resulting supramolecular polymer. The study of non-covalent interactions in various polymer systems highlights their importance in determining the material's mechanical properties, self-healing capabilities, and responsiveness to external stimuli like pH nih.govnih.govrsc.org.

Catalysis and Industrial Intermediate Applications

While specific catalytic applications of this compound itself are not extensively documented in mainstream literature, its structural components, particularly the p-nitrophenoxy group, are relevant in the context of catalysis. For instance, p-nitrophenyl esters are widely used as substrates in enzyme assays and for probing reaction mechanisms due to the chromophoric nature of the p-nitrophenolate leaving group, which allows for easy spectrophotometric monitoring of reaction kinetics.

The reduction of nitro compounds is a significant industrial process, and various catalytic systems are employed for this purpose. The catalytic reduction of related compounds like p-nitrophenol and p-nitrobenzoic acid has been studied, often utilizing metal nanoparticles or metal complexes as catalysts mdpi.com. These studies provide insights into the types of catalytic processes that could potentially involve this compound or its derivatives, for example, in the synthesis of amino-substituted phenoxybenzoic acids.

As an industrial intermediate, this compound would likely be involved in the synthesis of more complex molecules. Aromatic nitro compounds are common precursors in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. For instance, p-nitrobenzoic acid serves as an intermediate in the production of azo dyes and certain pharmaceuticals chemiis.comchemicalbook.com. By analogy, this compound could serve as a building block for molecules requiring a substituted phenoxybenzoic acid moiety, finding application in materials science for the development of functional materials and in the synthesis of bioactive compounds. The ether linkage and the nitro group offer sites for further chemical modification, making it a versatile intermediate for organic synthesis.

Environmental Fate and Degradation Mechanisms of P Nitrophenoxybenzoic Acid

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, including the action of sunlight, water, and naturally occurring chemical oxidants and reductants in the environment.

Photodegradation, or photolysis, is a primary abiotic pathway for the breakdown of aromatic compounds in the presence of light. For nitroaromatic compounds, this process can be significantly enhanced by photocatalysts. Studies on the structurally similar compound p-nitrobenzoic acid demonstrate high degradation efficiencies under UV irradiation when catalysts such as titanium dioxide (TiO₂) are present.

One study investigated the use of a novel Ba(II)/TiO₂–MCM-41 composite photocatalyst, which achieved a 91.7% degradation of p-nitrobenzoic acid within 60 minutes under a high-pressure mercury lamp. nih.govcnu.edu.tw The efficiency of various photocatalysts in degrading p-nitrobenzoic acid (4 × 10⁻⁴ mol/L) is detailed below. nih.govcnu.edu.twresearchgate.net These findings suggest that the nitroaromatic structure within p-Nitrophenoxybenzoic acid would make it susceptible to similar UV-induced transformations, particularly in sunlit surface waters or soils containing photocatalytic minerals.

Table 1: Photocatalytic Degradation Efficiency of p-Nitrobenzoic Acid

PhotocatalystDegradation Efficiency (60 min)
Ba(II)/TiO₂–MCM-4191.7% nih.govcnu.edu.tw
P25 (a commercial TiO₂)86.3% nih.govcnu.edu.tw
TiO₂–MCM-4180.6% nih.govcnu.edu.tw
Ba(II)/TiO₂55.7% nih.govcnu.edu.tw
TiO₂53.9% nih.govcnu.edu.tw

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The ether linkage in this compound is a potential site for hydrolytic attack. While stable, this bond can be cleaved under certain environmental conditions (e.g., varying pH). Hydrolysis generally occurs through nucleophilic substitution mechanisms. viu.ca

Studies on other p-nitrophenyl compounds, such as p-nitrophenyl esters and glycosides, provide insight into potential mechanisms. The hydrolysis of these molecules often involves nucleophilic attack at the carbon atom attached to the oxygen of the p-nitrophenolate leaving group. semanticscholar.orgchemrxiv.org The presence of the electron-withdrawing nitro group makes p-nitrophenoxide a good leaving group, facilitating the reaction. For this compound, this would lead to the formation of p-nitrophenol and p-hydroxybenzoic acid. The reaction can be catalyzed by acids or bases, with different mechanisms dominating at different pH levels. chemrxiv.org For instance, under basic conditions, direct nucleophilic attack by a hydroxide (B78521) ion (an Sₙ2-like mechanism) on the ether carbon is a plausible pathway. viu.ca

Oxidation: In environmental settings, strong oxidizing agents like hydroxyl radicals (•OH) can degrade persistent organic pollutants. mdpi.com These radicals are often generated through processes like the Fenton reaction, involving hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), which are naturally present in the environment. mdpi.comepa.gov Research on the oxidation of benzoic acid shows that it can be degraded by chemical oxidants in the presence of sunlight (photo-Fenton-like reactions) and in its absence. nih.gov The process involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and eventual ring cleavage. mdpi.com It is expected that the benzoic acid portion of this compound would be susceptible to similar oxidative degradation.

Reduction: The nitroaromatic structure is prone to reduction under anaerobic or reducing conditions found in some soils, sediments, and groundwater. The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. Studies on p-nitrophenol (p-NP) show its effective reduction to the less toxic p-aminophenol (p-AP) using various chemical and electrochemical methods. mdpi.commdpi.comresearchgate.net This transformation is a critical detoxification pathway. mdpi.com Therefore, a primary reduction mechanism for this compound in the environment would likely be the conversion of its nitro group to an amino group, forming p-Aminophenoxybenzoic acid.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi.

Microorganisms can utilize a wide range of organic pollutants as sources of carbon and energy. The biodegradation of this compound likely involves two main strategies: cleavage of the ether bond or transformation of the nitro group.

Initial Reductive Pathway: Many bacteria degrade nitroaromatic compounds by first reducing the nitro group via nitroreductase enzymes. nih.gov This would transform this compound to p-Aminophenoxybenzoic acid. The resulting aromatic amine could then undergo further degradation, typically initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage.

Initial Oxidative Pathway: Some microbes may first cleave the diphenyl ether bond. This would yield p-nitrophenol and p-hydroxybenzoic acid. Both of these intermediates are known to be biodegradable. The degradation of p-nitrophenol often proceeds via formation of 4-nitrocatechol or hydroquinone, followed by ring fission. The degradation of p-hydroxybenzoic acid typically proceeds through protocatechuate, which is then cleaved by dioxygenases.

Complete Mineralization: Following ring cleavage of the intermediates, the resulting aliphatic acids are further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization into carbon dioxide and water.

Studies on nitrobenzoates have identified bacteria, such as Arthrobacter and Pseudomonas species, capable of degrading these compounds through either oxidative or reductive pathways. nih.govnih.gov

The microbial degradation of this compound is mediated by specific enzymes that catalyze each step of the breakdown process.

Nitroreductases: These enzymes are crucial for the initial reduction of the nitro group to an amino group. They are widespread in both aerobic and anaerobic bacteria and fungi and play a key role in detoxifying nitroaromatic compounds.

Dioxygenases: These enzymes are fundamental to the degradation of aromatic compounds. They incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. This step destabilizes the ring, preparing it for cleavage. Enzymes like catechol-1,2-dioxygenase and protocatechuate-3,4-dioxygenase are common in these pathways. nih.gov

Etherases: Specific enzymes capable of cleaving stable ether bonds are known as etherases. While less common, some specialized bacteria possess dioxygenases that can catalyze the cleavage of diphenyl ether linkages. This enzymatic action would be a key step if the degradation proceeds by splitting this compound into its two aromatic components.

Esterases (by analogy): While the target compound is an ether, studies on the enzymatic hydrolysis of p-nitrophenyl esters by esterases (also known as hydrolases) demonstrate the principle of enzymatic cleavage to release p-nitrophenol. researchgate.net These enzymes utilize a catalytic triad (B1167595) (e.g., Ser-His-Asp) to perform a nucleophilic attack on the carbonyl carbon of the ester. researchgate.net A similar principle of enzymatic attack could apply to the ether bond in specialized microorganisms.

Based on the conducted research, there is a significant lack of specific scientific literature detailing the environmental fate, degradation mechanisms, and monitoring of This compound . The available data primarily focuses on related compounds such as p-Nitrophenol (PNP) or the broader class of phenoxy acids.

Therefore, it is not possible to provide a detailed, scientifically accurate article with specific research findings and data tables solely on this compound as requested in the outline. Generalizing from related compounds would violate the explicit instructions to focus strictly on the specified chemical.

To fulfill the user's request accurately, dedicated environmental studies on this compound would be required. Without such studies, any article generated would be speculative and not based on verifiable research, thus failing to meet the quality and accuracy standards required.

While extensive research exists on related benzoic acid derivatives and the application of computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) in chemistry, specific studies providing data on the molecular geometry, spectroscopic properties, conformational analysis, intermolecular interactions, or reaction mechanisms of this compound could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this particular compound at this time. The generation of such an article requires specific data from dedicated research on this compound, which appears to be unavailable in the public domain.

Theoretical and Computational Chemistry Studies of P Nitrophenoxybenzoic Acid

Crystal Packing Prediction and Polymorphism Studies

Computational and theoretical chemistry plays a crucial role in predicting the crystal packing of molecules and exploring their potential polymorphic forms. These predictive studies are vital in the fields of materials science and pharmaceuticals, as different polymorphs of a compound can exhibit distinct physical and chemical properties. However, a review of the current scientific literature reveals a notable absence of specific studies focused on the crystal packing prediction and polymorphism of p-nitrophenoxybenzoic acid.

Furthermore, the broader field of organic polymorphism benefits from computational approaches to predict the solid-form energy landscape of molecules like p-aminobenzoic acid, which has several known polymorphic forms. researchgate.netmanchester.ac.ukrsc.orgresearchgate.net Such studies often employ advanced computational methods to generate and rank the stability of potential crystal structures.

Despite the availability of these methodologies and the recognized importance of polymorphism, specific and detailed research findings, including predictive data tables on the crystal packing and potential polymorphs of this compound, have not been published. Consequently, there is a lack of data to populate tables regarding predicted space groups, lattice parameters, and relative energies for different hypothetical polymorphs of this specific compound. Further computational and experimental research is required to elucidate the solid-state behavior of this compound.

Future Research Perspectives and Emerging Areas

Integration with Advanced Technologies (e.g., Artificial Intelligence, High-Throughput Screening for Materials Discovery)

Artificial Intelligence and Machine Learning: AI and machine learning (ML) can be employed to predict the properties of novel materials, guiding researchers toward the most promising candidates for synthesis and testing. labmanager.comnih.gov For p-Nitrophenoxybenzoic acid, AI models could be trained on existing data from related compounds to:

Predict Properties: Forecast the electronic, optical, and mechanical properties of polymers or metal-organic frameworks (MOFs) that incorporate the this compound moiety. nih.govhlk-ip.com

Inverse Design: Design new materials with specific, tailored properties by computationally generating structures based on this compound. hlk-ip.com

Reaction Optimization: Predict optimal reaction conditions for the synthesis and modification of this compound, enhancing yield and reducing waste.

High-Throughput Screening (HTS): HTS platforms, originally developed for drug discovery, allow for the rapid, automated synthesis and testing of a large number of compounds. nih.govwildcatdiscovery.com This technology could be adapted to create and evaluate libraries of this compound derivatives. cuanschutz.edu For instance, HTS could be used to screen for derivatives with enhanced catalytic activity, specific binding affinities for sensor applications, or improved thermal stability for advanced polymers. This approach enables the efficient exploration of a vast chemical space, significantly reducing the time and resources required to identify lead candidates for specific applications. nih.govwildcatdiscovery.com

Exploration of Novel and Sustainable Synthetic Pathways

Future research will increasingly focus on developing environmentally benign and economically viable methods for the synthesis of this compound and its derivatives. This aligns with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. organic-chemistry.org

Current synthetic routes for related phenoxybenzoic acids can involve complex steps, harsh conditions, or costly raw materials. guidechem.com Emerging sustainable strategies that could be applied include:

Catalytic C-H Functionalization: This modern synthetic tool allows for the direct modification of the aromatic rings of benzoic acids, providing a more step-economical alternative to traditional multi-step syntheses. cas.cn Research into palladium-catalyzed or iridium-catalyzed C-H activation could yield novel derivatives with unique functionalities. cas.cnnih.gov

Biocatalysis: The use of enzymes or whole-microorganism systems offers a green alternative for chemical transformations. kcl.ac.uk Future work could explore the engineering of enzymes for the regioselective hydroxylation or other modifications of phenoxypropionic acid precursors, a method already used for related compounds. nih.gov

Greener Reaction Conditions: Exploration of alternative solvents (e.g., water), energy sources (e.g., microwave irradiation), and catalysts can lead to more sustainable processes. For example, phosphotungstic acid-catalyzed transesterification or the use of ionic liquids and deep eutectic solvents have shown promise in related benzoic acid esterifications. researchgate.netresearchgate.net

Advanced Coupling Reactions: Methods like the Mitsunobu reaction provide effective pathways for the esterification of benzoic acids with phenols under mild conditions, which could be optimized for this compound synthesis. researchgate.net

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches for this compound Derivatives.
ParameterTraditional Approach (Illustrative)Potential Sustainable ApproachAnticipated Benefit
CatalystStoichiometric reagents (e.g., DCC)Reusable catalysts (e.g., enzymes, solid acids)Reduced waste, easier purification
SolventHalogenated solvents (e.g., Dichloromethane)Water, bio-solvents, or solvent-free conditionsReduced environmental impact and toxicity
StrategyMulti-step synthesis with protecting groupsDirect C-H functionalizationHigher atom economy, fewer steps
Energy InputHigh-temperature refluxMicrowave or ultrasonic irradiationFaster reaction times, lower energy use

Design of Multicomponent Systems and Complex Architectures

The distinct functional groups of this compound—a carboxylic acid for coordination and a nitro-substituted phenoxy group for modifying electronic properties and engaging in other non-covalent interactions—make it an excellent building block for complex, self-assembled structures.

Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Benzoic acids and their derivatives are common linkers used in MOF synthesis. rsc.orgnih.gov this compound could serve as a versatile linker to create novel MOFs. The length and flexibility of the phenoxybenzoic backbone, combined with the electronic influence of the nitro group, could be used to tune the pore size, surface area, and functionality of the resulting frameworks for applications in gas storage, separation, and catalysis. researchgate.net

Supramolecular Assemblies: Beyond the strong coordination bonds of MOFs, this compound can participate in weaker interactions such as hydrogen bonding (via the carboxylic acid), π-π stacking (via the aromatic rings), and dipole-dipole interactions (via the nitro group). These interactions can be harnessed to design complex supramolecular architectures like co-crystals and gels.

Multicomponent Systems: There is significant potential in creating multicomponent systems where this compound is combined with other molecules to achieve synergistic properties. nih.gov For example, it could be co-crystallized with active pharmaceutical ingredients (APIs) to improve their solubility or stability. In the context of materials, it could be incorporated into multicomponent reactions to form complex heterocyclic structures. nih.govbeilstein-journals.org

Interdisciplinary Research Opportunities in Advanced Functional Materials and Environmental Chemistry

The unique chemical structure of this compound positions it at the intersection of several scientific disciplines, offering a wealth of research opportunities.

Advanced Functional Materials: As a derivative of benzoic acid, this compound can be a precursor for materials with tailored functionalities. The presence of the electron-withdrawing nitro group can be exploited to create materials with specific electronic or optical properties, such as nonlinear optical materials or components for electronic sensors. Polymers incorporating the this compound unit could exhibit high thermal stability and specific dielectric properties.

Environmental Chemistry: Nitroaromatic compounds are a significant class of environmental pollutants, and their fate and degradation in the environment are of considerable interest. nih.govnih.gov Research into the biodegradability of this compound could provide insights into the environmental persistence of related compounds. Conversely, functionalized benzoic acids have been studied for their adsorption onto mineral surfaces, suggesting that materials derived from this compound could be investigated for applications in environmental remediation, such as the capture of heavy metals or organic pollutants. nih.gov The compound could also be studied in the context of atmospheric chemistry, where carboxylic acids play a role in cloud water composition and photochemical processes. copernicus.org

Table 2: Potential Interdisciplinary Research Directions for this compound.
Research AreaKey Structural FeaturePotential Application/Study FocusCollaborating Disciplines
Materials ScienceRigid backbone, nitro groupHigh-performance polymers, nonlinear optical materialsPhysics, Engineering
Coordination ChemistryCarboxylic acid linkerCustom-designed Metal-Organic Frameworks (MOFs)Crystallography, Chemical Engineering
Environmental ScienceNitroaromatic structureBiodegradation pathway analysis, adsorbent materialsMicrobiology, Geochemistry
Sensor TechnologyAromatic rings, polar nitro groupChemiresistive or fluorescent sensors for analytesElectrical Engineering, Analytical Chemistry

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing p-Nitrophenoxybenzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between p-nitrophenol and a benzoic acid derivative (e.g., benzoyl chloride). Optimization strategies include:

  • Varying solvent polarity (e.g., DMF vs. THF) to enhance reaction kinetics.
  • Adjusting stoichiometric ratios (1:1.2 molar ratio of phenol to acyl chloride) to minimize side reactions.
  • Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity via melting point analysis or HPLC .
  • Yield improvements may require inert atmospheres (N₂) to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of p-Nitrophenoxybenzoic acid?

  • Methodological Answer :

  • FT-IR : Confirm functional groups (e.g., nitro group at ~1520 cm⁻¹, carboxylic acid O-H stretch at ~2500-3300 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic proton environments (e.g., para-substitution patterns) and carboxylic acid protons.
  • Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using NIST reference data .
  • X-ray crystallography : Resolve crystal structure for absolute configuration verification, particularly if polymorphism is suspected .

Q. How can researchers assess the solubility and stability of p-Nitrophenoxybenzoic acid under varying pH conditions?

  • Methodological Answer :

  • Conduct pH-dependent solubility studies using buffered solutions (pH 1–12) with UV-Vis spectroscopy to quantify dissolved compound.
  • Stability tests: Incubate samples at 25°C/40°C and analyze degradation via HPLC. Acidic conditions may hydrolyze the nitro group, while alkaline conditions could deprotonate the carboxylic acid .
  • Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values of p-Nitrophenoxybenzoic acid across different solvent systems?

  • Methodological Answer :

  • Perform potentiometric titrations in standardized solvents (e.g., water, DMSO) to isolate solvent effects.
  • Apply computational methods (DFT calculations) to model proton dissociation energies and compare with experimental data.
  • Account for ionic strength and temperature variations using the Debye-Hückel equation .
  • Cross-validate results with clustered data analysis to identify outliers or systematic errors .

Q. What experimental strategies are suitable for investigating the acid-catalyzed degradation pathways of p-Nitrophenoxybenzoic acid?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation rates under controlled H⁺ concentrations using stopped-flow spectrophotometry.
  • Isolation of Intermediates : Use LC-MS/MS to identify transient species (e.g., nitroso intermediates).
  • Isotopic Labeling : Introduce ¹⁸O to trace oxygen migration during hydrolysis .
  • Mechanistic Probes : Compare activation parameters (ΔH‡, ΔS‡) to distinguish between SN1/SN2 or radical pathways .

Q. How to design experiments to study the interaction between p-Nitrophenoxybenzoic acid and biological macromolecules (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinities (KD) in real-time.
  • Fluorescence Quenching : Titrate the compound into protein solutions and monitor Trp/Tyr emission changes.
  • Molecular Docking : Use crystallographic data (e.g., from PDB) to predict binding sites and validate with mutagenesis studies.
  • Apply PICOT framework to define population (enzyme), intervention (compound concentration), and outcome (activity inhibition) .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for handling variability in spectroscopic data for p-Nitrophenoxybenzoic acid?

  • Methodological Answer :

  • Use ANOVA to compare batch-to-batch variability in synthesis.
  • Apply principal component analysis (PCA) to NMR/IR datasets to identify spectral outliers.
  • For clustered data (e.g., repeated measurements), employ mixed-effects models to account for nested variables .

Q. How can conflicting reports on the photostability of p-Nitrophenoxybenzoic acid be reconciled?

  • Methodological Answer :

  • Replicate experiments under identical light sources (e.g., UV-A vs. UV-C) and intensities.
  • Quantify degradation products via GC-MS and correlate with quantum yield calculations.
  • Evaluate matrix effects (e.g., presence of stabilizers in prior studies) using controlled factorial designs .

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